2-Chloro-1-(4-ethylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and an ethyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-ethylphenyl)ethanone can be synthesized through several methods. One common method involves the chlorination of 1-(4-ethylphenyl)ethanone using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting material, 1-(4-ethylphenyl)ethanone, is chlorinated in a controlled environment, and the product is continuously extracted and purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-ethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(4-ethylphenyl)ethanol.
Oxidation: 4-ethylbenzoic acid.
Scientific Research Applications
2-Chloro-1-(4-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-ethylphenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The chlorine atom and carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
2-Chloro-1-(4-ethylphenyl)ethanone can be compared with other similar compounds such as:
2-Chloroacetophenone: Lacks the ethyl group, making it less bulky and potentially less reactive in certain nucleophilic substitution reactions.
4’-Ethylacetophenone: Lacks the chlorine atom, making it less reactive in electrophilic substitution reactions.
2-Bromo-1-(4-ethylphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
2-chloro-1-(4-ethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDROUSGWZPVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402745 | |
Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-09-0 | |
Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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